molecular formula C3H8N2O2 B8681499 Hydroxyaminoalanine CAS No. 2508-25-0

Hydroxyaminoalanine

Cat. No.: B8681499
CAS No.: 2508-25-0
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-REOHCLBHSA-N
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Description

Hydroxyaminoalanine, referred to in some contexts as Hydroxyalanine, is a non-essential amino acid derivative. Its IUPAC name is (2S)-2-amino-3-hydroxypropanoic acid , which aligns structurally with L-serine, a well-characterized proteinogenic amino acid. This compound features a hydroxyl (-OH) group on the β-carbon and an amino (-NH2) group on the α-carbon, distinguishing it from simpler amino acids like alanine. This compound plays roles in metabolic pathways, including serine biosynthesis and one-carbon metabolism, and serves as a precursor for neurotransmitters and phospholipids . Its CAS registry number is 56-45-1, consistent with L-serine, though nomenclature discrepancies may arise in specialized literature.

Properties

CAS No.

2508-25-0

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

(2S)-2-amino-N-hydroxypropanamide

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)/t2-/m0/s1

InChI Key

BAAQJFBTHFOHLY-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)NO)N

Canonical SMILES

CC(C(=O)NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The following table compares Hydroxyaminoalanine (L-serine) with structurally analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight Solubility (g/100ml, H2O) pKa (COOH) pKa (NH2) Biological Role
This compound 56-45-1 C₃H₇NO₃ 105.09 25.0 2.21 9.15 Precursor for purines, neurotransmitters
L-Alanine 56-41-7 C₃H₇NO₂ 89.09 16.5 2.34 9.69 Glucose metabolism, protein synthesis
N-Methylalanine 3913-67-5 C₄H₉NO₂ 103.12 Insoluble 2.36 10.2 Biomarker in metabolic studies
L-Threonine 72-19-5 C₄H₉NO₃ 119.12 20.5 2.09 9.10 Collagen synthesis, immune function
Key Observations:
  • This compound vs. L-Alanine: The addition of a hydroxyl group in this compound increases molecular weight (105.09 vs. 89.09) and solubility (25.0 g/100ml vs. 16.5 g/100ml) due to enhanced hydrogen bonding. The pKa of the carboxyl group is slightly lower (2.21 vs. 2.34), reflecting the electron-withdrawing effect of the hydroxyl group .
  • This compound vs. N-Methylalanine: N-Methylalanine substitutes the α-amino hydrogen with a methyl group, rendering it hydrophobic and biologically inert compared to this compound. This structural change also elevates the pKa of the amino group (10.2 vs. 9.15) .
  • This compound vs. L-Threonine: Both possess hydroxyl groups, but L-threonine’s hydroxyl is on the β-carbon with an additional methyl branch, reducing solubility (20.5 g/100ml) and altering metabolic roles (e.g., collagen synthesis vs. neurotransmitter production).

Functional and Analytical Comparisons

Chromatographic Behavior:
  • HPLC Analysis: this compound elutes earlier than L-alanine in reverse-phase HPLC due to higher polarity, as demonstrated in glycan analysis methodologies . N-Methylalanine requires ion-pairing reagents for detection owing to its hydrophobicity .
  • Extraction Challenges: Unlike this compound, which is water-soluble, N-Methylalanine and similar hydrophobic derivatives require organic solvents for extraction, risking incomplete recovery and matrix interference .

Industrial and Pharmaceutical Relevance

  • This compound: Used in cell culture media for monoclonal antibody production, leveraging its role in glycosylation pathways .
  • N-Methylalanine : Applied in tracer studies for metabolic flux analysis, particularly in cancer research .

Methodological Considerations

  • Synthesis: this compound is synthesized via glycolytic intermediates, whereas N-Methylalanine requires reductive alkylation of alanine, often yielding lower purity (75–85%) without optimized protocols .
  • Characterization: Nuclear Magnetic Resonance (NMR) spectra of this compound show distinct β-hydroxyl proton signals (δ 3.8–4.1 ppm), absent in N-Methylalanine .

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